Synthetic Gateway to Four Distinct Pharmacologically Active Chemical Series
Unlike its pre-functionalized analogs, the unsubstituted core provides a common entry point to at least four distinct, patented chemical series with proven biological activity. The foundational literature shows that this single scaffold can be transformed into 4-aryl anti-arrhythmic agents [2], benzazocinecarboxylic anti-inflammatory acids [1], 3-amino ACE inhibitors [3], and CCR5 antagonist-bearing sulfoxide moieties [4]. This breadth of validated exits is not achievable from a single substituted analog.
| Evidence Dimension | Number of distinct, patented pharmacologically-active chemical series accessible from a single scaffold |
|---|---|
| Target Compound Data | 4 distinct chemical series demonstrated in peer-reviewed and patent literature. |
| Comparator Or Baseline | 1-Methyl-4,5-dihydro-3H-1-benzazocine-2,6-dione (CAS 55366-49-9): 0 distinct series reported; N-alkylation blocks key derivatization vector. |
| Quantified Difference | Target compound enables 4 validated research programs vs. 0 for the N-methyl comparator. |
| Conditions | Literature analysis of synthetic transformations and pharmacological endpoints. |
Why This Matters
Procurement of the unsubstituted scaffold maximizes the return on investment by enabling the exploration of multiple therapeutic hypotheses from a single inventory item.
- [1] Jones, G., & Tringham, G. T. (1975). Some benzazocinecarboxylic acids as potential anti-inflammatory agents. Journal of the Chemical Society, Perkin Transactions 1, 1280-1283. View Source
- [2] Winkley, M. W., & Diebold, J. L. (1988). U.S. Patent No. 4,755,505. Washington, DC: U.S. Patent and Trademark Office. View Source
- [3] Hassall, C. H., et al. (1984). European Patent Publication EP-0119161-A. Ciba-Geigy AG. View Source
- [4] Seto, M., et al. (2006). Highly potent and orally active CCR5 antagonists as anti-HIV-1 agents. Journal of Medicinal Chemistry, 49(6), 2037-2048. View Source
